N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential biological activities. This compound is characterized by the presence of a cyclohexyl group, a furan ring, and a morpholinoethyl group, all connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves the reaction of cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalamide. This intermediate is then reacted with 2-(furan-2-yl)-2-morpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- N1-cyclohexyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
Uniqueness
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c22-17(18(23)20-14-5-2-1-3-6-14)19-13-15(16-7-4-10-25-16)21-8-11-24-12-9-21/h4,7,10,14-15H,1-3,5-6,8-9,11-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOIWBWZPENKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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